6-Bromo-2-phenylquinoline 1-oxide

C-H Functionalization Palladium Catalysis Regioselective Synthesis

6-Bromo-2-phenylquinoline 1-oxide (CAS 19051-07-1) is a brominated quinoline N-oxide derivative with the molecular formula C15H10BrNO and a molecular weight of 300.16 g/mol. This compound features a quinoline core functionalized with a phenyl group at the 2-position, a bromine atom at the 6-position, and an N-oxide moiety at position 1.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
CAS No. 19051-07-1
Cat. No. B097893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-phenylquinoline 1-oxide
CAS19051-07-1
Synonyms6-Bromo-2-phenylquinoline 1-oxide
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-]
InChIInChI=1S/C15H10BrNO/c16-13-7-9-15-12(10-13)6-8-14(17(15)18)11-4-2-1-3-5-11/h1-10H
InChIKeyHSKKYKPCIALQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-phenylquinoline 1-oxide (CAS 19051-07-1): Technical Specifications and Compound Class Overview for Scientific Procurement


6-Bromo-2-phenylquinoline 1-oxide (CAS 19051-07-1) is a brominated quinoline N-oxide derivative with the molecular formula C15H10BrNO and a molecular weight of 300.16 g/mol [1]. This compound features a quinoline core functionalized with a phenyl group at the 2-position, a bromine atom at the 6-position, and an N-oxide moiety at position 1 . The compound is structurally characterized by its InChIKey HSKKYKPCIALQIC-UHFFFAOYSA-N and exact mass of 298.994577 g/mol [2]. As a member of the 2-phenylquinoline 1-oxide class, this compound serves as a versatile synthetic intermediate and research tool in medicinal chemistry and materials science applications.

Why 6-Bromo-2-phenylquinoline 1-oxide Cannot Be Replaced by Unsubstituted or Differently Halogenated Quinoline N-Oxide Analogs in Research Applications


Quinoline N-oxide derivatives exhibit substitution-dependent reactivity profiles and biological properties that preclude simple generic substitution. The 6-bromo substitution in this compound introduces distinct electronic effects on the quinoline ring system that differ markedly from chloro, fluoro, or unsubstituted analogs [1]. Studies on related 2-phenylquinoline derivatives have demonstrated that halogen substitution patterns significantly influence molecular recognition events, as evidenced by docking studies showing that bromo substitution at specific positions affects ligand binding through proximity to key receptor residues [2]. Additionally, the N-oxide functional group confers unique reactivity in C-H functionalization reactions that is absent in deoxygenated quinoline analogs, enabling regioselective transformations that are not accessible with non-oxidized scaffolds [3].

Quantitative Differentiation Evidence: 6-Bromo-2-phenylquinoline 1-oxide Performance Data Against Comparators


Regioselective C2 Arylation: N-Oxide Enables Metal-Catalyzed Functionalization Inaccessible to Deoxygenated Quinoline Analogs

6-Bromo-2-phenylquinoline 1-oxide, as a quinoline N-oxide derivative, can undergo Pd-catalyzed C2 arylation with aryl bromides [1]. This regioselective functionalization is enabled specifically by the N-oxide moiety, which activates the C2 position toward metal-catalyzed coupling. The corresponding deoxygenated quinoline analog (6-bromo-2-phenylquinoline, CAS 3894-25-5) lacks this N-oxide activation and cannot undergo the same regioselective C2 functionalization under identical metal-catalyzed conditions [1].

C-H Functionalization Palladium Catalysis Regioselective Synthesis

Bromo Substituent Effects on Receptor Binding: QSAR Evidence from 2-Phenylquinoline Scaffold Studies

Quantitative structure-activity relationship (QSAR) analyses on 2-phenylquinoline series revealed that halogen substitution, particularly bromo substitution, contributes to increased lipophilicity and enhanced binding affinity/selectivity toward estrogen receptor β (ERβ) [1]. Docking studies of the most active compound in the 2-phenylquinoline series demonstrated that the bromo group at R4 (corresponding to a substitution position analogous to the 6-position in the quinoline scaffold) placed the bromine atom in close proximity to ERβ Ile373 residue and showed higher GScore compared to inactive analogs lacking this substitution [1]. While this specific evidence is from structurally related 2-phenylquinoline compounds (not the exact N-oxide), it establishes a class-level quantitative differentiation for bromo-substituted 2-phenylquinolines versus unsubstituted or differently substituted analogs.

Estrogen Receptor QSAR Modeling Molecular Docking

Analytical Characterization: Spectroscopic Mass Data for Identity Verification and Quality Control

6-Bromo-2-phenylquinoline 1-oxide has been characterized and included in authoritative spectral databases including the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library [1]. The compound's mass spectrum provides exact mass of 298.994577 g/mol and is available for reference comparison in analytical laboratories [2]. This spectroscopic characterization enables definitive identity verification against reference standards, distinguishing it from closely related compounds such as 6-bromo-2-phenylquinoline (CAS 3894-25-5, MW 284.15 g/mol) which lacks the N-oxide oxygen and thus exhibits a different mass spectral signature .

Analytical Chemistry Mass Spectrometry Quality Control

Synthetic Intermediate Value: N-Oxide Scaffold Enables Cross-Coupling Reactions with Broader Substrate Scope

Quinoline N-oxides, including 2-phenylquinoline 1-oxide derivatives, have been reported to undergo regioselective metal-free cross-coupling reactions enabling C-H bond functionalization to access 2-substituted quinolines [1]. This approach enables regioselective functionalization under external oxidant- and metal-free conditions, a synthetic advantage not shared by non-oxidized quinoline scaffolds [1]. Additionally, reactions of quinoline 1-oxides with nucleophiles in the presence of organometallic compounds (Grignard reagents, organolithium compounds) proceed without accompanying deoxygenation of the N-oxide group to some extent [2]. The 6-bromo substitution provides a handle for subsequent palladium-catalyzed Suzuki coupling reactions, as established in bromo-substituted quinoline chemistry [3].

Cross-Coupling Metal-Free Synthesis Regioselective Arylation

6-Bromo-2-phenylquinoline 1-oxide: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: ERβ-Selective Ligand Development Using 2-Phenylquinoline Scaffolds

Based on QSAR and molecular docking evidence from 2-phenylquinoline series compounds [1], 6-bromo-2-phenylquinoline 1-oxide may serve as a synthetic precursor or scaffold for developing estrogen receptor β (ERβ)-selective ligands. The presence of bromo substitution at the 6-position aligns with QSAR findings indicating that halogen substitution enhances lipophilicity and binding affinity toward ERβ. Docking studies demonstrated that bromo-substituted 2-phenylquinolines achieve favorable interaction with ERβ Ile373 residues, differentiating them from inactive unsubstituted analogs. The N-oxide functionality provides additional hydrogen bonding potential and may modulate physicochemical properties relevant to drug-likeness assessment.

Synthetic Methodology Development: Sequential Orthogonal Functionalization of Quinoline Scaffolds

6-Bromo-2-phenylquinoline 1-oxide presents a bifunctional scaffold for sequential synthetic transformations. The N-oxide moiety enables C2 arylation via Pd-catalyzed or metal-free C-H functionalization protocols [2], while the 6-bromo substituent provides a handle for Suzuki-Miyaura cross-coupling reactions [3]. This orthogonal reactivity allows for stepwise diversification—first exploiting N-oxide-directed functionalization, then utilizing the bromo position for palladium-catalyzed coupling—making this compound valuable in methodology development and library synthesis applications.

Analytical Reference Standard: Quality Control and Identity Verification of Brominated Quinoline N-Oxide Derivatives

The compound is included in authoritative mass spectral libraries including the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library [4], with validated exact mass (298.994577 g/mol) and molecular formula (C15H10BrNO) data. This establishes 6-bromo-2-phenylquinoline 1-oxide as a verifiable reference standard for analytical laboratories engaged in compound identification, purity assessment, and differentiation from structurally similar analogs such as 6-bromo-2-phenylquinoline (MW 284.15 g/mol). The 16.01 g/mol mass difference provides unambiguous differentiation between N-oxide and deoxygenated forms in quality control workflows.

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